

Crystal Structure of 1H-Indole-7-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indole-7-carboxamide

Cat. No.: B156356

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Abstract

This technical guide provides a comprehensive overview of the chemical and structural properties of **1H-Indole-7-carboxamide**. While a definitive crystal structure is not publicly available at the time of this publication, this document outlines the compound's known physicochemical properties, a putative synthesis protocol, and a generalized methodology for its crystallization and structural determination via X-ray crystallography. Furthermore, this guide explores the biological context of the broader indole carboxamide class of molecules, with a particular focus on their interaction with the Akt/mTOR/NF-κB signaling pathway, a critical regulator of cell growth, proliferation, and survival. This information is intended to serve as a valuable resource for researchers engaged in the study and development of indole-based therapeutic agents.

Introduction

Indole carboxamides represent a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery and development. **1H-Indole-7-carboxamide**, a specific isomer within this class, is recognized as a valuable synthetic intermediate.^[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel derivatives with enhanced therapeutic potential.

Note on Crystal Structure Availability: As of the date of this publication, a search of publicly accessible crystallographic databases, including the Crystallography Open Database, did not yield a solved crystal structure for **1H-Indole-7-carboxamide**. The information presented herein is based on computed data and established experimental protocols for analogous compounds.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **1H-Indole-7-carboxamide**, providing essential data for its handling and characterization.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O	PubChem[2]
Molecular Weight	160.17 g/mol	PubChem[2]
IUPAC Name	1H-indole-7-carboxamide	PubChem[2]
CAS Number	1670-89-9	PubChem[2]
Canonical SMILES	<chem>C1=CC2=C(C(=C1)C(=O)N)N</chem> <chem>C=C2</chem>	PubChem[2]
InChI Key	OXCXIABGNNQZOF- UHFFFAOYSA-N	PubChem[2]
Appearance	Colorless crystalline solid (predicted)	ChemBK[1]
Solubility	Soluble in ethanol, acetone, and dichloromethane	ChemBK[1]

Experimental Protocols

Synthesis of 1H-Indole-7-carboxamide

The following is a putative two-step protocol for the synthesis of **1H-Indole-7-carboxamide**, adapted from established methods for the synthesis of related indole carboxamides.[3][4] This procedure starts with the commercially available 1H-indole-7-carboxylic acid.

Step 1: Acyl Chloride Formation

- To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Remove the solvent and excess reagent under reduced pressure to yield the crude 1H-indole-7-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation

- Dissolve the crude 1H-indole-7-carbonyl chloride in an anhydrous aprotic solvent like DCM or THF.
- Cool the solution to 0 °C and add an excess of aqueous ammonia or a solution of ammonia in an organic solvent, dropwise.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **1H-Indole-7-carboxamide**.

Crystallization and Crystal Structure Determination

The following is a generalized workflow for the crystallization of a small organic molecule like **1H-Indole-7-carboxamide** and its subsequent structure determination by single-crystal X-ray

diffraction.

- **Solvent Selection:** Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify a suitable solvent system in which the compound has moderate solubility.
- **Crystallization Techniques:**
 - **Slow Evaporation:** Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
 - **Vapor Diffusion:** Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
 - **Cooling:** Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
- **Crystal Selection and Mounting:** Select a single, well-formed crystal of suitable size and quality under a microscope and mount it on a goniometer head.
- **X-ray Diffraction Data Collection:** Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Biological Context: The Akt/mTOR/NF-κB Signaling Pathway

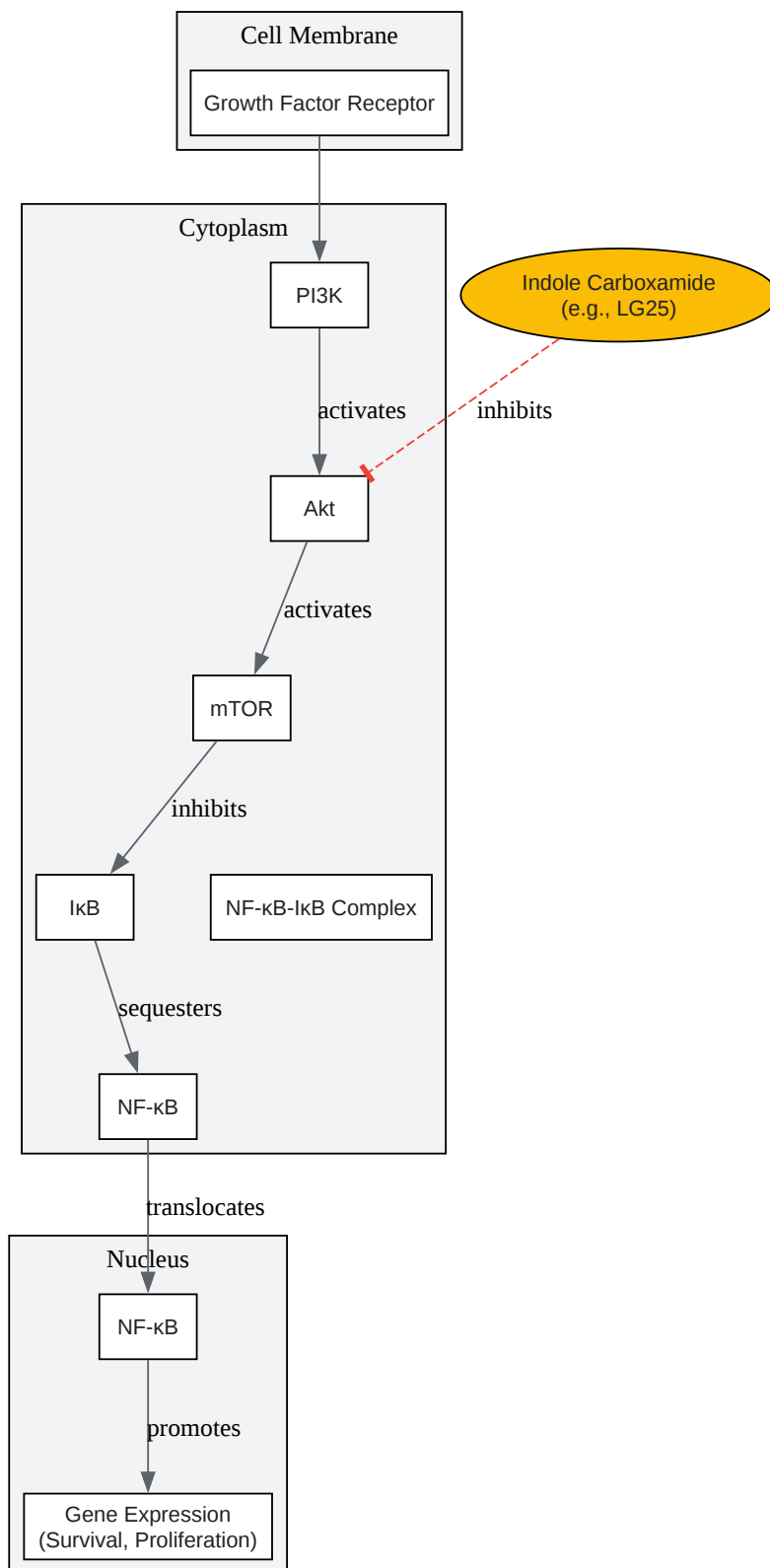
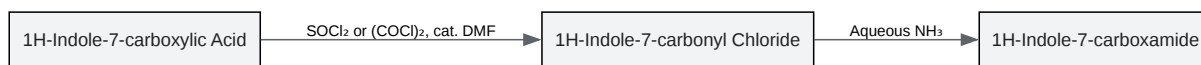
While the specific biological activity of **1H-Indole-7-carboxamide** is not extensively documented, numerous indole-2-carboxamide derivatives have been shown to exhibit significant biological effects, including anti-cancer properties.[5] One of the key signaling

pathways modulated by these compounds is the Akt/mTOR/NF- κ B pathway.^[5] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.^{[5][6]}

The indole-2-carboxamide derivative LG25, for example, has been shown to inhibit the growth of triple-negative breast cancer by suppressing this pathway.^[5] LG25 treatment leads to a reduction in the phosphorylation of Akt and mTOR, which in turn prevents the nuclear translocation of NF- κ B, a key transcription factor for pro-survival genes.^[5] This inhibition ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.^[5]

Visualizations

Synthesis Workflow



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